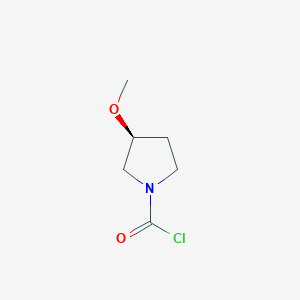

(3S)-3-methoxypyrrolidine-1-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

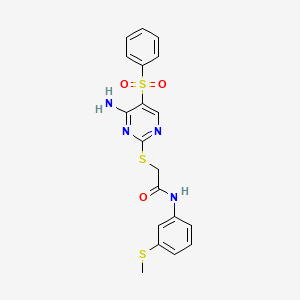

“(3S)-3-methoxypyrrolidine-1-carbonyl chloride” is a chemical compound with the CAS Number: 2227844-56-4 . It has a molecular weight of 163.6 . The IUPAC name for this compound is (S)-3-methoxypyrrolidine-1-carbonyl chloride .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C6H10ClNO2/c1-10-5-2-3-8(4-5)6(7)9/h5H,2-4H2,1H3/t5-/m0/s1 . This code represents the molecular structure of the compound.Scientific Research Applications

Resolution of 3-Aminopyrrolidine

The resolution of 3-aminopyrrolidine, a closely related intermediate to "(3S)-3-methoxypyrrolidine-1-carbonyl chloride," highlights its importance in producing enantiopure compounds. The use of diastereomeric salt formation for the resolution of 3-aminopyrrolidine emphasizes the compound's versatility and significance in industrial-scale production of chiral pharmaceuticals. This process involves optimized conditions that afford high resolution efficiency, showcasing the scientific utility of such intermediates in enantioselective synthesis (R. Sakurai, A. Yuzawa, & K. Sakai, 2008).

Heck Arylation and Double Bond Isomerization

In the realm of organic synthesis, the Heck arylation of 1-(methoxycarbonyl)-2,5-dihydropyrrole, a process closely related to the utilization of "(3S)-3-methoxypyrrolidine-1-carbonyl chloride," demonstrates the compound's applicability in achieving regiochemical control and suppression of double bond isomerization. This method facilitates the production of C-3 arylated derivatives with high regioselectivity and yield, employing silver carbonate and thallium acetate to suppress isomerization and lithium chloride to promote the Heck reaction. Such advancements underscore the compound's role in enhancing the efficiency and selectivity of organic synthesis processes (C. Sonesson, M. Larhed, C. Nyqvist, & A. Hallberg, 1996).

Oxyfunctionalization of Ketones

The oxyfunctionalization of ketones using derivatives of pyrrolidine highlights the compound's utility in organic chemistry, providing a pathway to regioselective α- or γ-oxygenated carbonyl compounds. This application demonstrates the compound's role in facilitating selective chemical transformations, contributing to the synthesis of stereochemically complex molecules (T. Ren, Y. Liu, & Q. Guo, 1996).

Electrocatalytic Reduction Applications

The electrocatalytic reduction of arylethyl chlorides, employing conditions that could involve compounds similar to "(3S)-3-methoxypyrrolidine-1-carbonyl chloride," underscores the compound's potential in the electrosynthesis of anti-inflammatory drugs. This process highlights the catalytic efficiency of silver electrodes in the presence of CO2, leading to the formation of valuable pharmaceutical intermediates (A. Isse, M. Ferlin, & A. Gennaro, 2005).

Safety and Hazards

properties

IUPAC Name |

(3S)-3-methoxypyrrolidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2/c1-10-5-2-3-8(4-5)6(7)9/h5H,2-4H2,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCJQEKBFZXKFT-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCN(C1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-methoxypyrrolidine-1-carbonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate](/img/structure/B2945073.png)

![1-(Hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2945076.png)

![N-(3-acetylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2945080.png)

![3,5-dimethoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2945081.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2945082.png)

![2-Amino-6-benzyl-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2945086.png)

![(1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (2S,3S)-2,3-bis(4-methylbenzoyloxy)succinate](/img/structure/B2945089.png)

![2-(Cyclopropylmethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2945092.png)